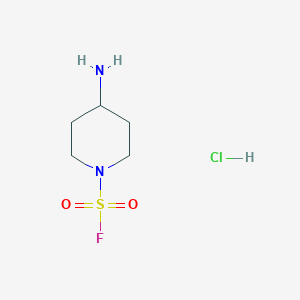

![molecular formula C21H21F3N4O5S B2992633 N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351642-77-7](/img/structure/B2992633.png)

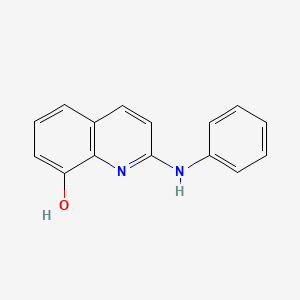

N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, N-(thiophen-2-yl) benzamide derivatives, has been reported in the literature . These compounds were identified as potent BRAF(V600E) inhibitors, which are important in the treatment of certain types of cancer . The synthesis involved virtual screening and chemical synthesis .Applications De Recherche Scientifique

Heterocyclic Synthesis

This compound is likely involved in the synthesis of complex heterocyclic structures, given the reactivity of similar thiophene derivatives. For example, thiophenylhydrazonoacetates have been used to synthesize a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrimidine derivatives, indicating the potential utility of thiophene-based compounds in generating biologically relevant molecules (Mohareb et al., 2004).

Antimycobacterial Activity

Compounds structurally related to this chemical have shown promise in antimycobacterial activity. For instance, imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting potential applications of similar compounds in treating tuberculosis (Lv et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives, which share a portion of the structural motif with the compound , have been investigated for their corrosion inhibitory effects on steel in acidic environments. This suggests possible applications of thiophene and benzimidazole-containing compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2016).

Angiotensin II Receptor Antagonism

N-(biphenylylmethyl)imidazoles, which are structurally related to the compound of interest, have been found to be potent, orally active antihypertensives by acting as angiotensin II receptor antagonists. This indicates potential cardiovascular therapeutic applications for compounds with similar structural frameworks (Carini et al., 1991).

Synthetic Methodology

The compound may also play a role in the development of synthetic methodologies for pharmaceutical compounds. For instance, the scalable synthesis of a VEGFR inhibitor involved key intermediates related to thiophene and benzimidazole, highlighting the importance of such compounds in facilitating large-scale pharmaceutical production (Scott et al., 2006).

Propriétés

IUPAC Name |

oxalic acid;N-thiophen-2-yl-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4OS.C2H2O4/c20-19(21,22)17-23-14-4-1-2-5-15(14)26(17)12-13-7-9-25(10-8-13)18(27)24-16-6-3-11-28-16;3-1(4)2(5)6/h1-6,11,13H,7-10,12H2,(H,24,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDZZLZJAKHHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)NC4=CC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

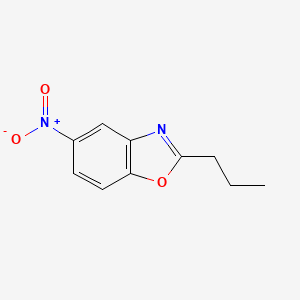

![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)

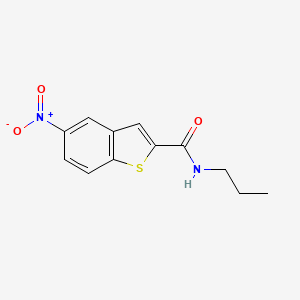

![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)

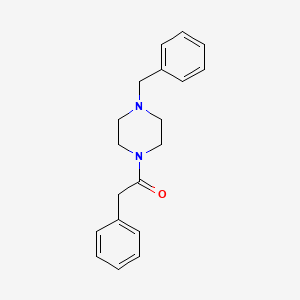

![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)

![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)